![molecular formula C13H12F3N3 B1336382 3-[4-(Trifluormethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin CAS No. 879072-54-5](/img/structure/B1336382.png)

3-[4-(Trifluormethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin

Übersicht

Beschreibung

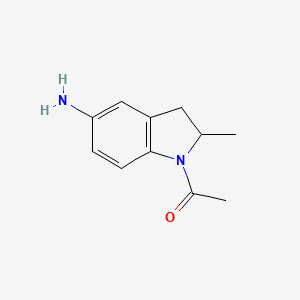

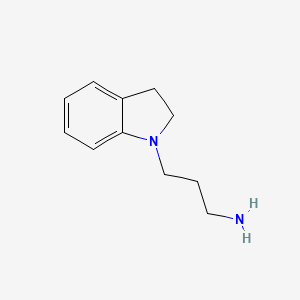

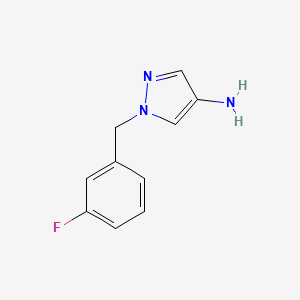

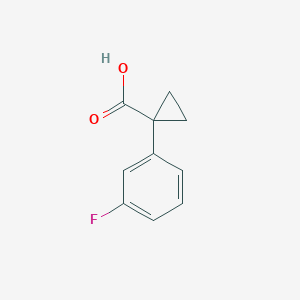

The compound "3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine" is a heterocyclic molecule that is part of a broader class of pyrazolopyridine derivatives. These compounds have been the subject of various studies due to their potential biological activities and their interesting chemical properties.

Synthesis Analysis

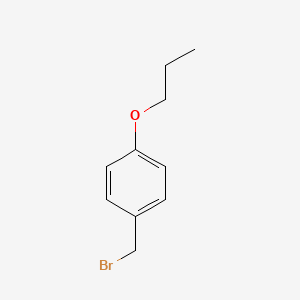

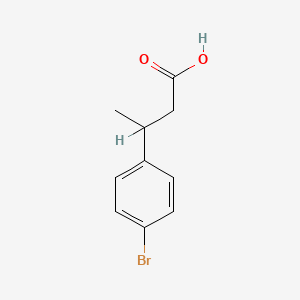

The synthesis of pyrazolopyridine derivatives can be achieved through different routes. One method involves the Suzuki-Miyaura cross-coupling of a triflate with (hetero)aryl boronic acids or esters, allowing for a diverse range of substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton . Another approach for synthesizing polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds is by reacting pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine, which can then undergo further reactions with nucleophiles to yield various polysubstituted systems .

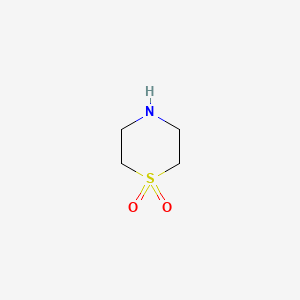

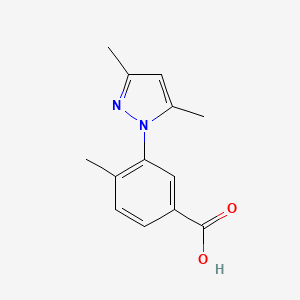

Molecular Structure Analysis

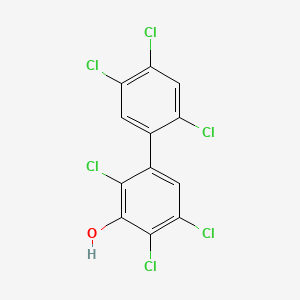

The molecular structure of pyrazolopyridine derivatives has been studied using various spectroscopic and crystallographic techniques. For instance, the compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was characterized by FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction methods, with its molecular geometry optimized using density functional theory (DFT) . Similarly, the molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have been elucidated, revealing the influence of substituents on the overall molecular structure .

Chemical Reactions Analysis

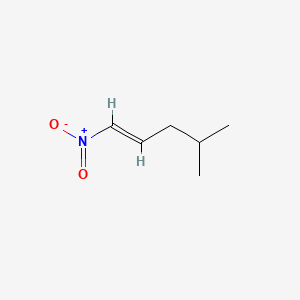

Pyrazolopyridine derivatives can undergo various chemical reactions due to their polyfunctional nature. For example, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were prepared through selective N-alkylation, followed by reaction with different primary aliphatic amines, cyclic secondary amines, or l-amino acids . Additionally, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were synthesized via selective N-propargylation, followed by reaction with diverse substituted azides under Sharpless conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are closely related to their molecular structure. The presence of trifluoromethyl groups and other substituents can significantly affect the compound's reactivity, hydrogen bonding, and overall stability. For instance, the study of hydrogen-bonded chains of rings in certain tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives highlighted the impact of minor changes in substituents on the hydrogen-bonded structures . Additionally, the tautomerism and stability of these compounds in crystal and solution have been investigated, revealing the spontaneous transformation products and providing insights into their chemical behavior .

Wissenschaftliche Forschungsanwendungen

Entwicklung von Agrochemikalien

Die Trifluormethylgruppe (CF₃) in der Verbindung ist ein üblicher Bestandteil in Agrochemikalien, da sie die biologische Aktivität und die Umweltstabilität verbessern kann . Diese Verbindung kann zur Entwicklung neuer Pestizide und Herbizide mit verbesserter Wirksamkeit und geringerer Toxizität verwendet werden. Ihre strukturelle Ähnlichkeit mit natürlich vorkommenden Molekülen ermöglicht es ihr, selektiv mit biologischen Zielstrukturen zu interagieren, was möglicherweise zur Entwicklung neuartiger Agrochemikalien führt, die für Nutzpflanzen sicher, aber für Schädlinge tödlich sind.

Synthese pharmazeutischer Verbindungen

3-[4-(Trifluormethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Synthese . Seine Einarbeitung in Arzneimittelmoleküle kann pharmakokinetische Eigenschaften wie metabolische Stabilität und Membranpermeabilität verbessern. Dies kann zur Entwicklung neuer Medikamente mit verbesserter Resorption und längerer Wirkdauer führen, insbesondere bei der Behandlung neurologischer Erkrankungen, bei denen die Durchlässigkeit der Blut-Hirn-Schranke entscheidend ist.

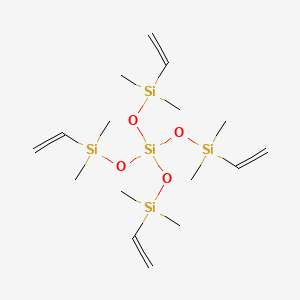

Materialwissenschaften

In der Materialwissenschaft können Derivate dieser Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Die Trifluormethylgruppe kann Hydrophobizität verleihen, was für die Herstellung wasserabweisender Beschichtungen oder selbstreinigender Oberflächen von Vorteil ist. Darüber hinaus kann ihre Einarbeitung in Polymere deren thermische Stabilität und chemische Beständigkeit verbessern, wodurch sie für Hochleistungsanwendungen geeignet sind.

Fluorchemie-Forschung

Die Verbindung dient aufgrund des Vorhandenseins einer Trifluormethylgruppe als zentrales Thema in der Fluorchemie-Forschung . Forscher können verschiedene Syntheseverfahren untersuchen, um die CF₃-Gruppe in andere Moleküle einzubringen, was ein bedeutender Forschungsbereich ist, da die Fluorierung die biologische Aktivität von Molekülen beeinflusst.

Biochemische Studien

Diese Verbindung kann als Werkzeug in biochemischen Studien verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen . Ihre strukturellen Merkmale ermöglichen es ihr, als Inhibitor oder Aktivator für bestimmte Enzyme zu fungieren und so deren Wirkmechanismen zu entschlüsseln. Dies ist besonders nützlich bei der Untersuchung von Enzymen, die an Krankheitszuständen beteiligt sind, was zur Entdeckung neuer therapeutischer Zielstrukturen führen kann.

Entwicklung von Diagnostika

Die einzigartige Struktur von This compound macht sie zu einem Kandidaten für die Entwicklung von Diagnostika . Sie kann mit Bildgebungsmitteln für den Einsatz in der Positronen-Emissions-Tomographie (PET) oder Magnetresonanztomographie (MRT) markiert werden, was die Diagnose von Krankheiten unterstützt, indem spezifische Gewebe oder Anomalien hervorgehoben werden.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with thecalcitonin gene-related peptide (CGRP) receptor . The CGRP receptor plays a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

Compounds with similar structures are known to participate inSuzuki–Miyaura (SM) cross-coupling reactions . In these reactions, a transition metal catalyst facilitates the formation of a carbon-carbon bond between two chemically differentiated fragments .

Biochemical Pathways

It’s worth noting that compounds with similar structures are known to participate incarbon–carbon bond-forming reactions . These reactions can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.

Result of Action

The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions can lead to the synthesis of new organic compounds . These new compounds could potentially have various effects at the molecular and cellular level.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-8(2-4-9)12-10-7-17-6-5-11(10)18-19-12/h1-4,17H,5-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKJCZGKAWNKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424688 | |

| Record name | 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879072-54-5 | |

| Record name | 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do the substituents on the phenyl ring at position 1 impact the intermolecular interactions observed in the crystal structures of these compounds?

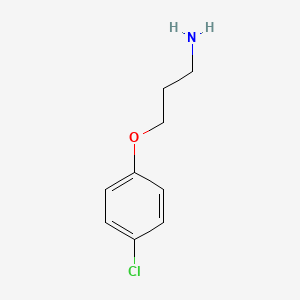

A1: The research highlights that subtle changes in the substituent at the 1-position of the 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold significantly influence the intermolecular interactions observed in the crystal structures. For instance, the 1-(4-fluorophenyl) derivative (compound I) forms centrosymmetric dimers through C–H···π(arene) interactions. In contrast, the 1-(4-chlorophenyl) analogue (compound II) displays C–H···O hydrogen bonds, leading to the formation of R33(18) rings. These rings are further connected by C–Cl···π(arene) interactions. Interestingly, the 1-(3-methylphenyl) derivative (compound III) exhibits a combination of C–H···O and C–H···π(arene) hydrogen bonds, resulting in sheet-like structures within the crystal lattice. This study underscores the importance of substituent effects in dictating the solid-state packing and potential physicochemical properties of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)